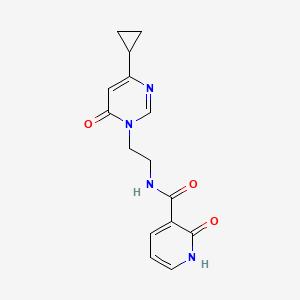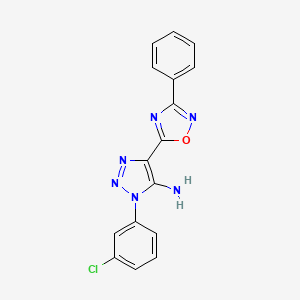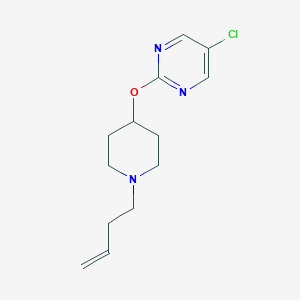
2-(1-But-3-enylpiperidin-4-yl)oxy-5-chloropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-But-3-enylpiperidin-4-yl)oxy-5-chloropyrimidine” is a chemical compound . It is similar to other compounds such as “2-(1-But-3-enylpiperidin-4-yl)oxy-5-ethylpyrimidine” and “2-(1-But-3-enylpiperidin-4-yl)oxy-5-methylpyrimidine” which are known to exist.
Synthesis Analysis
The synthesis of pyrimidines, the class of compounds to which “this compound” belongs, has been extensively studied . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives .Chemical Reactions Analysis
The chemical reactions involving pyrimidines have been studied extensively . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond . Nucleophilic addition-elimination to the azomethine substituted by halogen takes place if all azomethine bonds are halogen substituted .Wissenschaftliche Forschungsanwendungen
Novel Antitumor Agents
- Pyrimidine derivatives, including structures similar to 2-(1-But-3-enylpiperidin-4-yl)oxy-5-chloropyrimidine, have been investigated for their antitumor activity. Novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products were synthesized and evaluated for their in vitro anticancer activity, indicating the potential of pyrimidine derivatives in cancer treatment (Maftei et al., 2016).
Histamine Receptor Ligands
- A series of 2-aminopyrimidines, which are structurally related to this compound, have been synthesized and identified as ligands for the histamine H4 receptor. These compounds demonstrated potential as anti-inflammatory agents and in pain management, supporting the relevance of pyrimidine derivatives in these areas (Altenbach et al., 2008).
OLED Applications
- Pyrimidine chelates have been synthesized and utilized in the creation of a new class of heteroleptic Ir(III) metal complexes for Organic Light-Emitting Diodes (OLEDs). This demonstrates the application of pyrimidine derivatives in the field of materials science and technology (Chang et al., 2013).
Inhibitors of Enzymes and Cellular Processes
- Pyrimidine derivatives have been explored for their role as inhibitors of enzymes and cellular processes. For instance, a study on the synthesis and antitumor activity of a specific pyrimidine derivative highlighted its role as a potent inhibitor of mammalian dihydrofolate reductase, with significant activity against certain carcinomas (Grivsky et al., 1980).
Antioxidant Properties
- Research into the synthesis of new pyrimidine derivatives has also revealed their potential antioxidant properties. This indicates the possibility of using pyrimidine derivatives in the treatment or prevention of diseases associated with oxidative stress (Rani et al., 2012).
Zukünftige Richtungen
The future directions for the study of “2-(1-But-3-enylpiperidin-4-yl)oxy-5-chloropyrimidine” and similar compounds could include further exploration of their synthesis, chemical reactions, and potential pharmacological effects . Additionally, the development of new pyrimidines as anti-inflammatory agents is a promising area of research .
Eigenschaften
IUPAC Name |
2-(1-but-3-enylpiperidin-4-yl)oxy-5-chloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-2-3-6-17-7-4-12(5-8-17)18-13-15-9-11(14)10-16-13/h2,9-10,12H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDOCORQHVVZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCC(CC1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethyl-5-fluoro-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2651232.png)

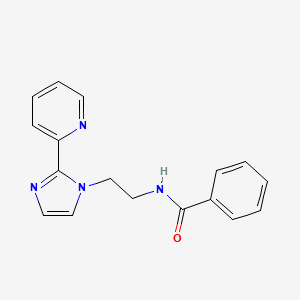
![Methyl 3-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]-4-methoxybenzoate](/img/structure/B2651241.png)
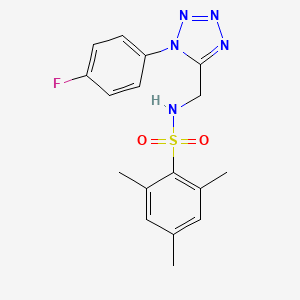



![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-chlorophenyl)methanone](/img/structure/B2651248.png)
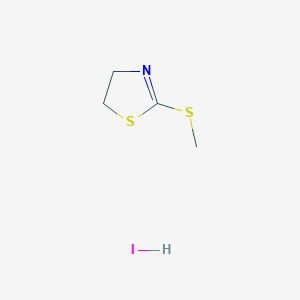
![N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2651250.png)
